Decarbamoylgonyautoxin 2
CAS No.: 86996-87-4
Cat. No.: VC20751264
Molecular Formula: C9H16N6O7S
Molecular Weight: 352.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86996-87-4 |
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Molecular Formula | C9H16N6O7S |
Molecular Weight | 352.33 g/mol |
IUPAC Name | [(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 |
Standard InChI Key | GBRZXCTZYCGMIE-KALNXVOASA-N |
Isomeric SMILES | C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N |
SMILES | C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N |
Canonical SMILES | C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N |
Decarbamoylgonyautoxin 2 (dcGTX2) is a derivative of the gonyautoxins, which are part of the saxitoxin family. These compounds are naturally produced by certain marine dinoflagellates and are known for their potent neurotoxic effects. The decarbamoyl derivatives result from the removal of a carbamoyl group from their parent compounds, altering their chemical structure and potentially affecting their toxicity.
Synthesis and Production
Decarbamoylgonyautoxins can be synthesized through chemical reactions that involve removing the carbamoyl group from gonyautoxins. This process typically involves hydrolysis or other specific conditions that facilitate such transformations.
Industrial Production Methods
Industrial production often involves extraction from marine organisms followed by purification using chromatographic techniques.
Toxicological Profile
The saxitoxin family, including dcGTX2, acts primarily by blocking sodium channels on nerve cells, leading to paralysis in severe cases . The toxicity is generally measured in mouse units (MU), where one MU is defined as the amount required to kill a mouse within a specified time frame .
Comparison with Other Toxins
While dcGTXs have reduced toxicity compared to some other members like saxitoxin or neosaxitoxin due to structural differences, they still pose significant risks due to their potency as paralytic shellfish toxins (PSTs).
Table: Comparative Toxicity of PSTs
Compound Name | Mouse Units per Milligram |
---|---|
Saxitoxin | High |
Neosaxitoxin | High |
Gonyautoxin-1 | Moderate |
Decarbamoylgonyautoxin-2 | Lower |
Note: Exact values may vary based on specific studies; this table provides a general comparison based on typical toxicities observed for these compounds.
Research Findings
Recent studies have focused on detecting PSTs like dcGTXs using advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) . These methods help identify emerging toxins in marine environments more effectively than traditional methods.
Additionally, research into the biological effects of these toxins continues to uncover new insights into how they interact with biological systems at both cellular and organismal levels .
Environmental Impact
The presence of decarbamoylgonyautoxins in water bodies can significantly impact aquatic life by disrupting normal physiological functions through sodium channel blockade .
Human Health Implications
While not commonly associated with direct human poisoning incidents due to regulatory monitoring efforts, exposure could lead to severe neurological symptoms if ingested through contaminated seafood .
References:
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Academia.edu: Water pollution control .
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Provides context on water pollution issues relevant when discussing aquatic toxins.
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Offers detailed chemical information about related compounds.
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FAO Report: Paralytic Shellfish Toxins .
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Discusses global concerns regarding PSTs.
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DigitalCommons@URI: Recent Progress in Marine Toxin Research .
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Includes insights into toxin structures and toxicities.
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NCBI PMC Article: LC-HRMS Profiling of Paralytic Shellfish Toxins .
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Highlights advanced detection methods for PSTs like dcGTXs.
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While specific references directly addressing "Decarbamoylegonyaotoxin" were limited during this search,
the broader context provided here helps understand its place among similar neurotoxic substances found naturally or synthesized chemically within marine environments or laboratory settings respectively."
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